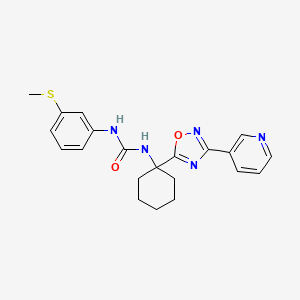
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Mesoionic Compounds : Compounds similar to the specified chemical have been used in synthesizing mesoionic derivatives like 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine. These are prepared using N,N′-disubstituted ureas or thioureas and have applications in various chemical reactions (Molina, Alajarín, Arques, & Benzal, 1982).
Microwave-Assisted Synthesis : Efficient methods involving microwave irradiation have been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from related heterocyclic amino compounds. This technique offers advantages in terms of reaction time and yield (Li & Chen, 2008).
Antimicrobial Agents : Derivatives of the specified chemical have shown promising results as antimicrobial agents. A series of compounds with similar structures were synthesized and tested against various microorganisms, indicating broad-spectrum antimicrobial activity (Buha et al., 2012).
Advanced Chemical and Biological Studies
Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties. Such studies involve synthesizing specific compounds and assessing their effectiveness in inhibiting oxidative processes (George, Sabitha, Kumar, & Ravi, 2010).
Anticancer Properties : Research has been conducted on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the specified compound, revealing significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of such compounds in cancer treatment (Feng et al., 2020).
Liquid Crystalline Properties : Investigations into 1,2,4-oxadiazoles containing pyridine cycles have demonstrated mesomorphic behavior, suggesting potential applications in the field of liquid crystal technology (Karamysheva et al., 2001).
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-29-17-9-5-8-16(13-17)23-20(27)25-21(10-3-2-4-11-21)19-24-18(26-28-19)15-7-6-12-22-14-15/h5-9,12-14H,2-4,10-11H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKALVIHGHTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

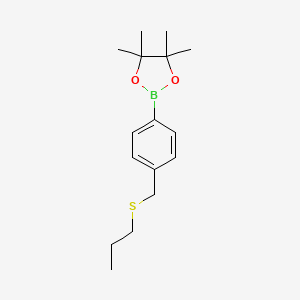


![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
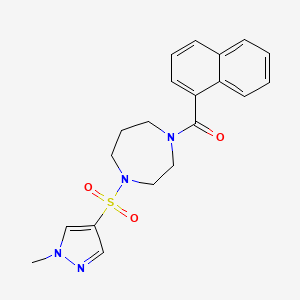

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
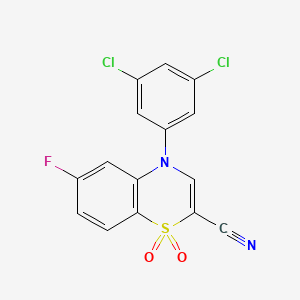
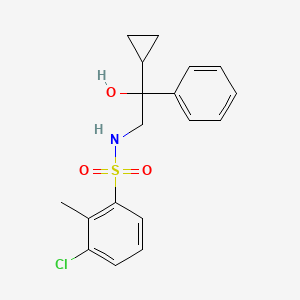
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
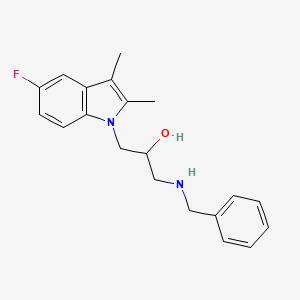

![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)
